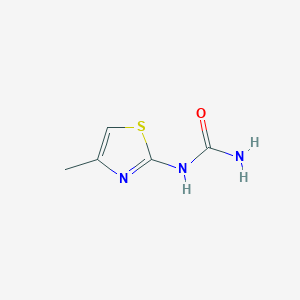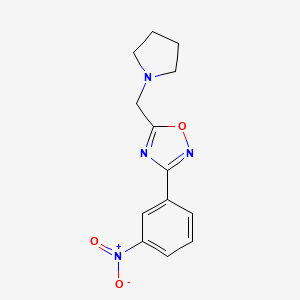
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- is a heterocyclic compound that contains an oxadiazole ring. Compounds containing the oxadiazole ring are known for their diverse biological activities and applications in medicinal chemistry. The presence of the nitrophenyl and pyrrolidinylmethyl groups may impart unique chemical and biological properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of appropriate precursors. One common method is the reaction of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. For this specific compound, the synthesis might involve:
Step 1: Preparation of the amidoxime precursor.
Step 2: Reaction with a carboxylic acid derivative containing the 3-nitrophenyl group.
Step 3: Cyclization to form the oxadiazole ring.
Step 4: Introduction of the pyrrolidinylmethyl group through alkylation or similar reactions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1,2,4-Oxadiazole derivatives can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group may be susceptible to oxidation under certain conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of nitro-oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
科学研究应用
1,2,4-Oxadiazole derivatives have been studied for various applications, including:
Chemistry: Used as intermediates in organic synthesis.
Biology: Potential antimicrobial, antifungal, and antiviral agents.
Medicine: Investigated for their potential as anti-inflammatory, anticancer, and neuroprotective agents.
Industry: Used in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1,2,4-oxadiazole derivatives depends on their specific biological activity. For example:
Antimicrobial Activity: May involve the inhibition of bacterial enzymes or disruption of cell membranes.
Anticancer Activity: Could involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets.
相似化合物的比较
Similar Compounds
1,2,4-Oxadiazole: The parent compound without additional substituents.
3-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidinylmethyl group.
5-(1-Pyrrolidinylmethyl)-1,2,4-oxadiazole: Lacks the nitrophenyl group.
Uniqueness
The combination of the 3-nitrophenyl and 1-pyrrolidinylmethyl groups in 1,2,4-oxadiazole, 3-(3-nitrophenyl)-5-(1-pyrrolidinylmethyl)- may impart unique properties such as enhanced biological activity or specific interactions with molecular targets.
属性
CAS 编号 |
89250-42-0 |
|---|---|
分子式 |
C13H14N4O3 |
分子量 |
274.28 g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H14N4O3/c18-17(19)11-5-3-4-10(8-11)13-14-12(20-15-13)9-16-6-1-2-7-16/h3-5,8H,1-2,6-7,9H2 |
InChI 键 |
MJAQLXGMCDUWPW-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)CC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4,6-trimethyl-N-(propan-2-yl)benzenesulfonamide](/img/structure/B14144002.png)
![4-{(E)-[4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)phenyl]diazenyl}benzonitrile](/img/structure/B14144006.png)
![N-{2,2,2-trichloro-1-[({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}carbamothioyl)amino]ethyl}butanamide](/img/structure/B14144013.png)

![(4S,11S)-4,11-di(propan-2-yl)-3,6,9,12-tetrazatricyclo[7.3.0.02,6]dodeca-1(12),2-diene](/img/structure/B14144041.png)
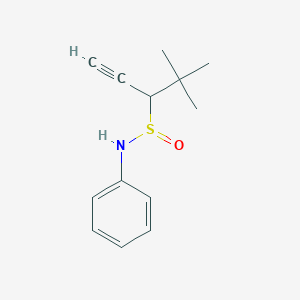
![(3Z)-2-oxo-3-spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-ylidenepropanehydrazide](/img/structure/B14144049.png)
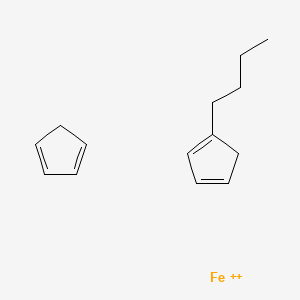
![2-[(3-Methoxybenzyl)amino]-2-oxoethyl 3-fluoro-4-methoxybenzoate](/img/structure/B14144079.png)

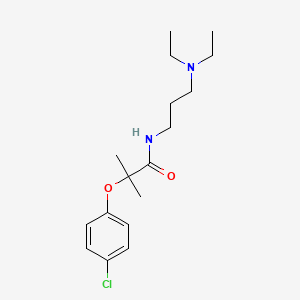
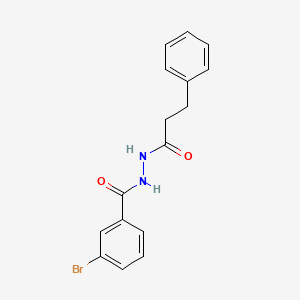
![1-[(4-Bromophenoxy)acetyl]piperidine-4-carboxamide](/img/structure/B14144105.png)
